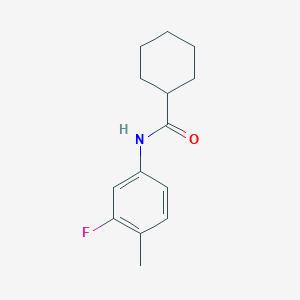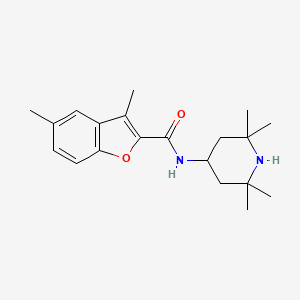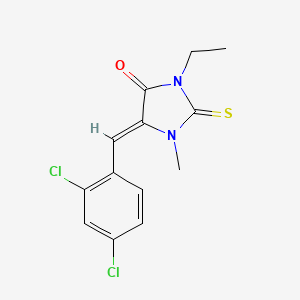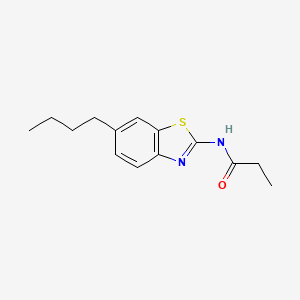
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide, also known as FMe-CAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cyclohexanecarboxamide and has a fluorine atom attached to the phenyl ring. FMe-CAM has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide involves its interaction with certain ion channels in the brain, including the GABA-A receptor. This compound acts as a positive allosteric modulator of the GABA-A receptor, which leads to an increase in the activity of the receptor. This increased activity leads to a reduction in the severity of seizures and has potential applications in the treatment of epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. The compound has been shown to increase the activity of the GABA-A receptor, leading to a reduction in the severity of seizures. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, this compound has been shown to have potential applications in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be produced in high yields. This compound is also relatively stable and can be stored for extended periods of time. However, there are limitations to the use of this compound in lab experiments. The compound has a relatively short half-life and may require frequent administration in in vivo experiments. Additionally, this compound has a narrow therapeutic window and may have toxic effects at higher doses.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the potential applications of this compound in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on ion channels in the brain.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been shown to modulate the activity of certain ion channels in the brain. This modulation can lead to a reduction in the severity of seizures and has potential applications in the treatment of epilepsy.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCISYJAAFKNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4685256.png)

![5-ethyl-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-1H-indole](/img/structure/B4685261.png)
![3-methoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4685262.png)


![2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4685280.png)
![(3-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4685295.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4685309.png)
![ethyl 2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4685317.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4685324.png)
![N-[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4685332.png)
![7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-4-phenyl-2H-chromen-2-one](/img/structure/B4685341.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4685347.png)